1,5-Dichloropentan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

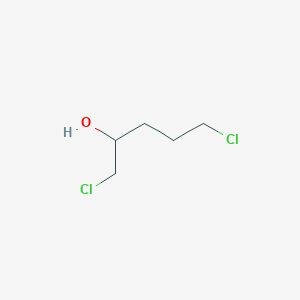

1,5-Dichloropentan-2-ol is an organic compound that belongs to the group of chlorinated alcohols. It has a CAS Number of 89280-57-9 and a molecular weight of 157.04 . The IUPAC name for this compound is 1,5-dichloro-2-pentanol .

Molecular Structure Analysis

The InChI code for 1,5-Dichloropentan-2-ol is1S/C5H10Cl2O/c6-3-1-2-5(8)4-7/h5,8H,1-4H2 . This indicates that the compound has a carbon backbone of five atoms, with chlorine atoms attached to the first and fifth carbon atoms, and a hydroxyl group (-OH) attached to the second carbon atom.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

1,5-Dichloropentan-2-ol has been utilized in the synthesis of novel compounds. For instance, its derivative, 1,5-bis(triphenylphosphonium)pentan-3-ol dichloride, has been applied in creating cancer multidrug resistance chemosensitizers (Stivanello, Leoni, & Bortolaso, 2002).

Bio-based Chemical Production

In the realm of bio-economy, 1,5-diaminopentane, a related compound, is gaining attention as a platform chemical, particularly as a building block for bio-based polymers. Research in this area focuses on developing engineered producer strains of microorganisms like Corynebacterium glutamicum or Escherichia coli (Kind & Wittmann, 2011).

Organic Synthesis and Chemistry

The compound has been involved in ruthenium-catalyzed synthesis processes, such as the creation of linear 1,5-dichlorides via sequential intermolecular Kharasch reactions. These products are significant as synthetic precursors for other compounds (Thommes et al., 2011).

Material Science and Corrosion Inhibition

1,5-Dichloropentan-2-ol derivatives, like Schiff bases, have been explored for their inhibitory properties in corrosion science, particularly for aluminum in HCl solution. Such studies involve electrochemical techniques and quantum chemical calculations (Şafak, Duran, Yurt, & Turkoglu, 2012).

Catalysis and Chemical Transformation

The dehydration of 1,5-pentanediol, a related compound, has been investigated over catalysts like ZrO2 and Yb2O3. The process converts 1,5-pentanediol into 4-penten-1-ol, showing the potential of 1,5-Dichloropentan-2-ol in catalytic applications (Sato et al., 2008).

Nanotechnology and Surface Chemistry

In nanotechnology, 1,5-dichloropentan-2-ol has been used to study the dipole-directed assembly of molecules on silicon substrates. This research is relevant for developing nanoscale devices and understanding molecular interactions on surfaces (Harikumar et al., 2008).

Molecular Structure and Physical Chemistry

Studies on the molecular structures, such as vibrational infrared and Raman spectra, of 1,5-dichloropentan-2-ol and its analogs contribute to our understanding of their chemical properties and potential applications in various fields (Ramasami, 2008).

properties

IUPAC Name |

1,5-dichloropentan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O/c6-3-1-2-5(8)4-7/h5,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPDYJBRFDKZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCl)O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dichloropentan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2429672.png)

![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2429679.png)

![tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate](/img/structure/B2429680.png)

![3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2429683.png)

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2429692.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-amine;hydrochloride](/img/structure/B2429694.png)